Tetrahydroharmine, (-)-
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Overview
Description
. This compound is part of the harmala alkaloids family, which also includes harmine and harmaline. Tetrahydroharmine, (-)-, is known for its psychoactive properties and its role as a reversible inhibitor of monoamine oxidase A (RIMA) and a serotonin reuptake inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydroharmine, (-)-, can be synthesized through the reduction of harmaline. The reduction process involves the use of hydrogen gas in the presence of a palladium catalyst . The reaction conditions typically include a temperature range of 25-30°C and a pressure of 1-2 atm.
Industrial Production Methods: Industrial production of tetrahydroharmine, (-)-, follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions: Tetrahydroharmine, (-)-, undergoes several types of chemical reactions, including:
Oxidation: Converts tetrahydroharmine to harmine by the loss of hydrogen atoms.
Reduction: Converts harmaline to tetrahydroharmine by the addition of hydrogen atoms.
Substitution: Involves the replacement of a hydrogen atom with another functional group, such as a methoxy group.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Common reagents include methyl iodide (CH3I) and sodium hydride (NaH) under basic conditions.
Major Products Formed:
Oxidation: Harmine.
Reduction: Tetrahydroharmine.
Substitution: Various methoxy-substituted derivatives.
Scientific Research Applications
Tetrahydroharmine, (-)-, has a wide range of scientific research applications, including:
Mechanism of Action
Tetrahydroharmine, (-)-, exerts its effects primarily through the inhibition of monoamine oxidase A (RIMA) and the reuptake of serotonin . By inhibiting monoamine oxidase A, it prevents the breakdown of monoamine neurotransmitters, leading to increased levels of serotonin, dopamine, and norepinephrine in the brain . This mechanism is similar to that of other harmala alkaloids, but tetrahydroharmine, (-)-, also uniquely inhibits serotonin reuptake, enhancing its psychoactive effects .
Comparison with Similar Compounds
Harmaline: Similar to harmine but with slightly different psychoactive properties.
1,2,3,4-Tetrahydroharmane-3-carboxylic acid: A related compound with antioxidant properties.
Uniqueness: Tetrahydroharmine, (-)-, is unique among harmala alkaloids due to its dual action as a monoamine oxidase A inhibitor and a serotonin reuptake inhibitor . This dual mechanism enhances its psychoactive effects and makes it a valuable compound for research in neuropharmacology and psychopharmacology .
Properties
CAS No. |
7671-30-9 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
(1S)-7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C13H16N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3/t8-/m0/s1 |
InChI Key |
ZXLDQJLIBNPEFJ-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC |
Canonical SMILES |
CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC |
Origin of Product |
United States |
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